![molecular formula C11H12N2 B086329 4-(Pyrrolidin-1-YL)benzonitrile CAS No. 10282-30-1](/img/structure/B86329.png)
4-(Pyrrolidin-1-YL)benzonitrile
Übersicht
Beschreibung
4-(Pyrrolidin-1-YL)benzonitrile is a compound with the empirical formula C11H12N2 and a molecular weight of 172.23 . It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of 4-(Pyrrolidin-1-YL)benzonitrile and similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of 4-(Pyrrolidin-1-YL)benzonitrile is characterized by a pyrrolidine ring attached to a benzonitrile group . The SMILES string representation of the molecule is N#CC1=CC=C(C=C1)N2CCCC2 .Chemical Reactions Analysis
The pyrrolidine ring in 4-(Pyrrolidin-1-YL)benzonitrile allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring, makes it a versatile scaffold for the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-YL)benzonitrile is a solid compound . More detailed physical and chemical properties are not available in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Drug Discovery
The compound “4-(Pyrrolidin-1-YL)benzonitrile” is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used in drug discovery for creating novel biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Selective Androgen Receptor Modulators (SARMs)
“4-(Pyrrolidin-1-YL)benzonitrile” derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds are optimized from previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Anticancer Drugs
“4-(Pyrrolidin-1-YL)benzonitrile” is an important intermediate for small molecule anticancer drugs . A rapid and high yield synthetic method for this compound has been established .
Pharmacokinetic Profile Modification
The structure of “4-(Pyrrolidin-1-YL)benzonitrile” can be modified to change the pharmacokinetic profile of drug candidates . This is particularly useful in the design of new molecules with different biological profiles .
Stereogenicity Studies
The pyrrolidine ring in “4-(Pyrrolidin-1-YL)benzonitrile” has stereogenic carbons . This feature is significant as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Detoxification and Clearance of Foreign Toxic Substances
“4-(Pyrrolidin-1-YL)benzonitrile” has been studied in the context of detoxification and clearance of foreign toxic substances from the body . This is particularly relevant in the context of drug discovery and development .
Safety And Hazards
4-(Pyrrolidin-1-YL)benzonitrile is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Adequate ventilation is recommended when handling this compound, and contact with skin, eyes, or clothing should be avoided .
Zukünftige Richtungen
While specific future directions for 4-(Pyrrolidin-1-YL)benzonitrile are not mentioned in the retrieved documents, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . Therefore, it is likely that future research will continue to explore the potential of 4-(Pyrrolidin-1-YL)benzonitrile and similar compounds in the development of new drugs.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSYUCZLWETII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406904 | |
Record name | 4-(1-pyrrolidinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-YL)benzonitrile | |
CAS RN |
10282-30-1 | |
Record name | 4-(1-pyrrolidinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Pyrrolidinyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(pyrrolidin-1-yl)benzonitrile in pharmaceutical research?
A1: 4-(Pyrrolidin-1-yl)benzonitrile serves as a key structural motif in the development of novel selective androgen receptor modulators (SARMs) []. SARMs are of significant interest due to their potential to provide the beneficial effects of androgens, such as increased muscle mass and bone density, without the unwanted side effects often associated with traditional androgen therapy.
Q2: How does the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives relate to their activity as SARMs?
A2: The research article "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives" [] specifically investigates the impact of modifications to the 4-(pyrrolidin-1-yl)benzonitrile structure on SARM activity. By systematically altering substituents on this core structure, researchers can gain insights into structure-activity relationships. This information is crucial for optimizing the design of novel SARMs with improved potency, selectivity, and potentially reduced side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.